molecular formula C8H19BrN4S2 B11947559 6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide CAS No. 63498-29-3

6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide

Cat. No.: B11947559
CAS No.: 63498-29-3
M. Wt: 315.3 g/mol
InChI Key: IEDNJUPALKAXOC-UHFFFAOYSA-N
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Description

6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide is a chemical compound with the molecular formula C8H19BrN4S2. This compound is known for its unique structure, which includes both carbamimidoyl and carbamimidothioate functional groups. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide typically involves the reaction of hexane diisothiourea with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamimidothioate: Shares the carbamimidothioate functional group but differs in its overall structure.

    Hexane diisothiourea: A precursor in the synthesis of 6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide.

Uniqueness

This compound is unique due to its dual functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research applications .

Properties

CAS No.

63498-29-3

Molecular Formula

C8H19BrN4S2

Molecular Weight

315.3 g/mol

IUPAC Name

6-carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C8H18N4S2.BrH/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;/h1-6H2,(H3,9,10)(H3,11,12);1H

InChI Key

IEDNJUPALKAXOC-UHFFFAOYSA-N

Canonical SMILES

C(CCCSC(=N)N)CCSC(=N)N.Br

Origin of Product

United States

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